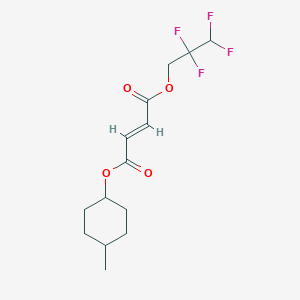![molecular formula C17H23ClN2O4S B5378289 1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5378289.png)
1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane is a chemical compound that has been studied for its potential use in scientific research. It is also known by its chemical formula C19H26ClN3O4S. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane involves the inhibition of specific enzymes. It has been found to inhibit the activity of a specific enzyme called soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of certain fatty acids that play a role in the regulation of blood pressure. Inhibition of sEH can lead to changes in blood pressure and has potential implications for the treatment of hypertension.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane are related to its mechanism of action. Inhibition of sEH can lead to changes in the metabolism of fatty acids and can affect blood pressure regulation. This compound has also been found to have anti-inflammatory effects, which may be related to its inhibition of sEH.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane in lab experiments is its specificity for the inhibition of sEH. This allows for the study of the effects of sEH inhibition on various physiological processes. However, one limitation is that this compound may have off-target effects on other enzymes or processes, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of 1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane. One area of research is the development of more specific inhibitors of sEH that can be used in the treatment of hypertension. Another area of research is the study of the anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory diseases. Additionally, the use of this compound in the study of other physiological processes and enzymes may lead to new insights and potential therapeutic targets.
Synthesemethoden
The synthesis of 1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane has been achieved through several methods. One of the most commonly used methods involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with morpholine in the presence of a base, followed by reduction of the resulting nitro compound with sodium dithionite. This method has been used to produce the compound in high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane has been studied for its potential use in scientific research. One area of research is its use as a tool to study the activity of certain enzymes. It has been found to inhibit the activity of a specific enzyme that is involved in the regulation of blood pressure. This inhibition can lead to changes in blood pressure and has potential implications for the treatment of hypertension.
Eigenschaften
IUPAC Name |
[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4S/c18-15-6-5-14(17(21)19-9-11-24-12-10-19)13-16(15)25(22,23)20-7-3-1-2-4-8-20/h5-6,13H,1-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHQUQLFVKKXPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5378207.png)
![dimethyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonothioyl}amino)terephthalate](/img/structure/B5378221.png)
![3-(2-furylmethyl)-5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5378227.png)
![1-(3-methyl-4-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5378240.png)
![methyl 5-(aminocarbonyl)-2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5378249.png)

![2-(1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5378257.png)

![3-(2-chloro-3-quinolinyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5378277.png)

![2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5378283.png)
![3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5378298.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378306.png)
![N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea](/img/structure/B5378309.png)